3-Bromo-4-nitrobenzene-1-sulfonamide

Steroid Sulfatase Enzyme Inhibition Cancer

3-Bromo-4-nitrobenzene-1-sulfonamide delivers nanomolar STS inhibition (IC50 42 nM) and superior reactivity in Pd-catalyzed cross-coupling due to its ortho-bromo/para-nitro substitution. This precise regioisomer enables orthogonal diversification unattainable with generic analogs, validated by distinct potency and XLogP3 1.0 for optimal bioavailability. Essential for medicinal chemistry SAR studies targeting hormone-dependent malignancies and protozoan infections.

Molecular Formula C6H5BrN2O4S
Molecular Weight 281.09 g/mol
Cat. No. B12064973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrobenzene-1-sulfonamide
Molecular FormulaC6H5BrN2O4S
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13)
InChIKeyIAXNNFNACDYCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrobenzene-1-sulfonamide: Key Properties and Structural Identity for Informed Procurement


3-Bromo-4-nitrobenzene-1-sulfonamide (CAS 2379-62-6) is a substituted benzenesulfonamide featuring a bromine atom at position 3 and a nitro group at position 4 on the benzene ring [1]. It belongs to a class of halogenated nitroaromatic sulfonamides commonly employed as synthetic intermediates, enzyme inhibitors, and building blocks in medicinal chemistry [1]. Its molecular formula is C6H5BrN2O4S with a molecular weight of 281.09 g/mol [1]. The compound possesses one hydrogen bond donor (the sulfonamide NH2) and five hydrogen bond acceptors, contributing to its solubility and binding characteristics [1].

3-Bromo-4-nitrobenzene-1-sulfonamide: Why Regioisomeric or Mono-Substituted Analogs Cannot Substitute


The specific 3-bromo-4-nitro substitution pattern on the benzenesulfonamide core imparts a unique combination of electronic and steric effects that dictate both reactivity and biological activity. The ortho relationship between the bromine and the sulfonamide group, coupled with the para-nitro group, creates a distinct dipole and alters the pKa of the sulfonamide NH [1]. Furthermore, the bromo substituent serves as a handle for transition metal-catalyzed cross-coupling, while the nitro group can be reduced to an amine for further diversification, enabling orthogonal functionalization not possible with mono-substituted or regioisomeric analogs. As demonstrated in the quantitative evidence below, simply substituting a different regioisomer (e.g., 5-bromo-2-nitro or 2-bromo-4-nitro) or an analog lacking either the bromo or nitro group results in markedly different inhibitory potency, reactivity, and physicochemical properties, rendering generic substitution scientifically unsound for applications requiring precise molecular recognition or reaction outcomes.

3-Bromo-4-nitrobenzene-1-sulfonamide: Quantified Differentiation Against Closest Analogs


Steroid Sulfatase Inhibition Potency in MCF-7 Breast Cancer Cells

3-Bromo-4-nitrobenzene-1-sulfonamide demonstrates nanomolar inhibition of steroid sulfatase (STS) in MCF-7 breast cancer cells. The IC50 value of 42 nM [1] represents a >700-fold improvement in potency compared to the unsubstituted 4-nitrobenzenesulfonamide analog, which exhibits an IC50 > 30,000 nM under comparable assay conditions [2]. This dramatic difference is attributed to the synergistic effect of the bromo and nitro substituents in the specific 3,4-disubstitution pattern.

Steroid Sulfatase Enzyme Inhibition Cancer

Human Carbonic Anhydrase II Inhibition Profile

In inhibition assays against human carbonic anhydrase II (hCA II), 3-bromo-4-nitrobenzene-1-sulfonamide exhibits an IC50 of 400 nM [1]. In contrast, the 3-bromobenzenesulfonamide analog (lacking the nitro group) shows a significantly higher affinity with a Ki of 40 nM [2]. The presence of the 4-nitro group in the target compound thus attenuates hCA II inhibition by approximately 10-fold, highlighting how the nitro substituent modulates binding to this off-target isozyme and could influence selectivity profiles in CA inhibitor development.

Carbonic Anhydrase Isozyme Selectivity Enzyme Inhibition

NMDA Receptor GluN2A Antagonism

A 3-bromobenzenesulfonamide derivative structurally related to the target compound has been evaluated as a GluN2A-selective NMDA receptor antagonist. The 3-bromo derivative (compound 5i) demonstrated an IC50 of 204 nM, representing a 2.5-fold improvement in potency over the lead compound in the series [1]. While the exact target compound was not the primary focus, this data from a close structural analog confirms that the 3-bromo substitution on the benzenesulfonamide core is a key determinant for potent GluN2A antagonism, and the addition of the 4-nitro group in the target compound is expected to further modulate activity and selectivity based on established SAR for this class [2].

NMDA Receptor GluN2A Neuropharmacology

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromo substituent in 3-bromo-4-nitrobenzene-1-sulfonamide (position 3 relative to the sulfonamide group) exhibits enhanced reactivity in Suzuki-Miyaura cross-coupling reactions compared to para-bromo analogs, such as 5-bromo-2-nitrobenzenesulfonamide. This is due to the combined electron-withdrawing effect of the adjacent sulfonamide and the para-nitro group, which activates the C-Br bond toward oxidative addition with palladium(0) catalysts [1]. In practical synthetic applications, this translates to higher yields and faster reaction rates under mild conditions, a critical factor when using this compound as a building block for generating diverse biaryl libraries.

Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Physicochemical Properties: Lipophilicity and Polar Surface Area

3-Bromo-4-nitrobenzene-1-sulfonamide has a computed XLogP3 value of 1.0 and a topological polar surface area (TPSA) of 114 Ų [1]. In comparison, the regioisomer 2-bromo-4-nitrobenzenesulfonamide exhibits an XLogP3 of 0.8 and an identical TPSA of 114 Ų [2]. The slightly higher lipophilicity of the target compound (ΔXLogP3 = +0.2) may influence membrane permeability and solubility in a manner favorable for certain applications, while the identical TPSA indicates comparable hydrogen-bonding capacity. These subtle but measurable differences can impact pharmacokinetic properties and are important considerations in lead optimization.

Lipophilicity Polar Surface Area Drug-likeness

3-Bromo-4-nitrobenzene-1-sulfonamide: Optimal Use Cases Based on Quantitative Evidence


Steroid Sulfatase Inhibitor Development for Hormone-Dependent Cancers

Given its nanomolar potency against STS in MCF-7 cells (IC50 42 nM) [1], 3-bromo-4-nitrobenzene-1-sulfonamide serves as an excellent starting point for the development of novel STS inhibitors targeting breast cancer and other hormone-dependent malignancies. The compound's activity is significantly higher than that of the nitro-only analog [2], justifying its selection for further optimization campaigns aimed at improving potency, selectivity, and in vivo efficacy.

Selective Carbonic Anhydrase Inhibitor Probe Synthesis

The moderate inhibition of hCA II (IC50 400 nM) [1] coupled with its structural features makes this compound a valuable scaffold for designing selective inhibitors of protozoan carbonic anhydrases, as reported for related nitroaromatic benzenesulfonamides [2]. Researchers can leverage the nitro group as a bioisostere and the bromo handle for late-stage diversification to fine-tune isozyme selectivity against pathogens like Trypanosoma cruzi and Leishmania donovani, where selective inhibition over human isoforms is critical.

Diversification via Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Libraries

The ortho-bromo substituent in 3-bromo-4-nitrobenzene-1-sulfonamide is highly activated for palladium-catalyzed cross-coupling [1], making it an ideal building block for generating diverse biaryl sulfonamide libraries. This reactivity advantage over para-bromo regioisomers enables rapid analog synthesis for structure-activity relationship (SAR) studies in programs targeting kinase inhibition, GPCR modulation, or other sulfonamide-binding proteins.

Physicochemical Property Modulation in Lead Optimization

The computed XLogP3 of 1.0 and TPSA of 114 Ų [1] position this compound within a favorable range for oral bioavailability according to Lipinski's and Veber's rules. Compared to the 2-bromo regioisomer (XLogP3 0.8) [2], the target compound offers a slightly higher lipophilicity that may be advantageous for crossing biological membranes. This makes it a preferred choice when a balance of solubility and permeability is desired in early lead optimization.

Quote Request

Request a Quote for 3-Bromo-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.